molecular formula C30H24FeN6+3 B1251915 [FeDipy3](3+)

[FeDipy3](3+)

Cat. No.: B1251915
M. Wt: 524.4 g/mol
InChI Key: SHUNKGFUEKAKEC-UHFFFAOYSA-N
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Description

Evolution of Polypyridyl Iron Complexes in Modern Inorganic Chemistry

The study of polypyridyl iron complexes has evolved significantly, moving from initial investigations into their synthesis and basic coordination properties to exploring their potential in various advanced applications. Early research focused on the fundamental coordination chemistry, including the stability, structure, and electronic configuration of these complexes. The unique electronic properties arising from the interaction between the metal d-orbitals and the π* orbitals of the bipyridine ligands have been a key area of interest. This includes the investigation of spin-crossover phenomena, which are particularly relevant for iron(II) complexes like FeDipy3, although the Fe(III) complex is typically low-spin. acs.org, unige.ch The development of synthetic methodologies has allowed for the preparation of a wide variety of polypyridyl iron complexes with modified ligands, enabling tuning of their properties for specific applications.

Significance of the FeDipy3 Framework in Fundamental Coordination Chemistry Research

The FeDipy3 framework is significant in fundamental coordination chemistry for several reasons. Its well-defined octahedral structure and relatively straightforward synthesis make it an ideal system for studying coordination principles. The complex's redox activity, particularly the FeDipy3/FeDipy3 couple, is a cornerstone in understanding electron transfer processes in coordination compounds. acs.org The intense charge-transfer transitions in the visible region of the electromagnetic spectrum provide opportunities to study light absorption and excited-state dynamics, although the excited states of the Fe(III) complex tend to relax rapidly compared to analogous ruthenium complexes. , wikipedia.org Furthermore, the stability of the complex in various media allows for detailed spectroscopic and electrochemical investigations, providing valuable data for validating theoretical models of bonding and electronic structure.

Contemporary Research Landscape and Emerging Trends in FeDipy3 Chemistry

Contemporary research involving the FeDipy3 framework explores its potential in areas such as catalysis, energy conversion, and materials science. While the iron(II) analog is more widely studied for applications like photocatalytic hydrogen generation researchgate.net, researchgate.net, acs.org, the redox properties of the Fe(III) form are crucial in understanding the complete catalytic cycles and electron transfer pathways. Emerging trends include the incorporation of the [FeDipy3] unit into supramolecular assemblies and functional materials, aiming to leverage its redox and spectroscopic properties in more complex systems. rsc.org, researchgate.net Research also continues into understanding and mitigating challenges such as the dimerization of FeDipy3 in aqueous solutions, which can impact its performance in certain applications like redox flow batteries. researchgate.net, acs.org

Overview of Advanced Research Methodologies Applied to FeDipy3 Systems

Advanced research methodologies are extensively applied to study FeDipy3 and related systems. Spectroscopic techniques such as UV-Visible absorption spectroscopy, Raman spectroscopy, and Mössbauer spectroscopy provide insights into the electronic structure, spin state, and vibrational properties of the complex. researchgate.net, pnas.org, researchgate.net Electrochemical methods, particularly cyclic voltammetry, are essential for characterizing the redox behavior and determining formal potentials. acs.org X-ray crystallography is used to determine the solid-state structure and coordination geometry. researchgate.net Computational chemistry, including density functional theory (DFT) and multiconfigurational methods, plays a vital role in understanding the electronic structure, spin-state energetics, reaction mechanisms, and spectroscopic properties, complementing experimental findings. researchgate.net, acs.org, unige.ch, acs.org Ultrafast spectroscopic techniques are employed to probe the dynamics of excited states and electron transfer processes on very short timescales. acs.org, unige.ch

Data Tables

Here is a table presenting some computed properties of the FeDipy3 ion:

Property NameProperty ValueSource
Molecular Weight524.4 g/mol PubChem nih.govnih.gov
Exact Mass524.141180 DaPubChem nih.govnih.gov
Hydrogen Bond Donor Count0PubChem nih.govnih.gov
Hydrogen Bond Acceptor Count6PubChem nih.govnih.gov
Rotatable Bond Count0PubChem nih.govnih.gov
Topological Polar Surface Area77.3 ŲPubChem nih.govnih.gov
Heavy Atom Count37PubChem nih.gov

Note: Data compiled from PubChem entries for FeDipy3.

Detailed Research Findings

Detailed research on FeDipy3 has revealed several key findings:

Redox Chemistry: The FeDipy3/FeDipy3 redox couple is a well-characterized one-electron process. The formal potential is influenced by the solvent and supporting electrolyte. acs.org Studies using differential pulse voltammetry show the oxidation of Fe(II) to Fe(III) at a specific potential (e.g., 0.68 V vs Fc+/0 in acetonitrile) and also reveal reduction features corresponding to the bipyridine ligands. acs.org

Stability and Reactivity: While FeDipy3 is known for its remarkable stability, the FeDipy3 species is less stable, particularly in aqueous solutions where it can undergo dimerization to form a μ-oxo dimer, μ-O-[FeIII(bpy)2(H2O)]24+. researchgate.net, acs.org This dimerization process is a significant challenge for applications of the Fe(III) complex in aqueous environments, such as redox flow batteries. researchgate.net, acs.org

Electronic Structure and Spectroscopy: FeDipy3 is typically a low-spin d5 complex. Spectroscopic studies, including UV-Vis and Raman spectroscopy, provide information about its electronic transitions and molecular vibrations. researchgate.net Computational studies have been crucial in understanding the electronic structure and spin states, particularly in comparison to the spin-crossover behavior observed in the Fe(II) analog. acs.org, unige.ch

Coordination Environment: X-ray crystallographic studies confirm the octahedral coordination geometry around the Fe(III) center, with the nitrogen atoms of the three bipyridine ligands coordinating to the metal ion. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24FeN6+3

Molecular Weight

524.4 g/mol

IUPAC Name

iron(3+);2-pyridin-2-ylpyridine

InChI

InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+3

InChI Key

SHUNKGFUEKAKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3]

Origin of Product

United States

Advanced Synthetic Methodologies and Ligand Design for Fedipy3 Analogues

Rational Design Principles for Substituted 2,2'-Bipyridine (B1663995) Ligands in FeDipy3 Derivatives

The rational design of substituted 2,2'-bipyridine ligands is crucial for tailoring the properties of FeDipy3 analogues. By introducing various substituents onto the bipyridine framework, researchers can exert control over the electronic and steric environment around the iron center, influencing the complex's redox potential, spin state, photophysical behavior, and solubility researchgate.net.

Electron-withdrawing groups, for instance, can lower the electron density on the nitrogen atoms, affecting the metal-ligand bond strength and potentially shifting the redox potential to more positive values. Conversely, electron-donating groups can increase electron density. Steric bulk introduced by substituents can influence the coordination geometry and potentially favor specific isomers or impact the complex's packing in the solid state.

Strategies to improve the solubility of iron-bipyridine complexes, particularly in aqueous systems, often involve the use of hydrophilic bipyridine ligands. For example, ligands with carboxylic acid or hydroxymethyl groups have been employed to enhance water solubility researchgate.net. Replacing small ligands with bulkier organic ligands can also lead to larger, water-soluble metal-organic complexes researchgate.net. Breaking the symmetry of the complex molecule by introducing different ligands can also enhance solubility and tune the redox potential researchgate.net.

Stereoselective and Chiral Synthesis of FeDipy3 Complexes

Fe(dipy)3 and its analogues exist as enantiomers (Λ and Δ isomers) due to their non-planar, propeller-like structure. Stereoselective and chiral synthesis aims to preferentially form one enantiomer over the other. This is particularly important for applications where chirality plays a significant role, such as in asymmetric catalysis or as probes for chiral biological systems.

Diastereoselective synthesis, a method for controlling stereochemistry in coordination compounds, can be achieved using chiral ligands. unifr.ch. Enantiomerically pure chiral tris-chelating ligands based on bipyridine units have been synthesized and used to form iron(II) complexes with high diastereoselectivity, leading to the formation of predominantly one helical configuration (Λ or Δ) at the metal center unifr.chnih.govrsc.org. The absolute configuration of the resulting complex can be controlled by the choice of the enantiomer of the chiral bipyridine ligand precursor unifr.ch.

One example involves a chiral tripodal ligand comprising three 4,5-pinenobipyridine subunits connected by a mesityl spacer nih.govrsc.org. Complexation of this ligand with Fe(II) resulted in the formation of a single diastereoisomer with the Λ configuration at the metal center, as confirmed by NMR spectroscopy and X-ray crystallography nih.govrsc.org.

Templated Synthesis and Self-Assembly Approaches for FeDipy3 Architectures

Templated synthesis and self-assembly approaches offer powerful routes to construct complex supramolecular architectures incorporating FeDipy3 units. These methods rely on the inherent ability of metal ions to direct the assembly of ligands into predefined structures.

Metal ions, such as Fe(II) and Fe(III), play a key role in organizing ligands to form complex architectures through coordination-driven self-assembly scielo.broup.commdpi.com. Multisite 2,2'-bipyridine ligands bearing additional functional groups can be designed to undergo sequential complexation with metal ions, leading to the formation of bimetallic or trimetallic structures scielo.br. In some cases, the first metal ion added can act as a template, organizing the bipyridine ligands to create a specific cavity for the subsequent coordination of a second metal ion scielo.br.

Examples include the formation of bimetallic and trimetallic architectures from 5,5'-disubstituted 2,2'-bipyridine ligands containing hydroxamic acid groups scielo.br. Coordination-driven self-assembly has also been used to synthesize supramolecular architectures bearing urea (B33335) groups from triply helical iron(II) complexes of tripodal 2,2'-bipyridine ligands oup.com. These approaches highlight the versatility of iron-bipyridine interactions in constructing complex molecular frameworks.

Synthesis of FeDipy3 Precursors and Advanced Iron-Bipyridine Building Blocks

The synthesis of 2,2'-bipyridine ligands and their functionalized derivatives is fundamental to accessing FeDipy3 analogues. Various synthetic methodologies have been developed for the preparation of substituted bipyridines, which serve as key precursors.

Cross-coupling reactions, such as Negishi, Stille, and Suzuki couplings, are widely used methods for constructing the bipyridine core from pyridine (B92270) precursors mdpi.com. These methods allow for the synthesis of a variety of substituted 2,2'-bipyridines by coupling appropriately functionalized pyridyl building blocks mdpi.com. For instance, Negishi coupling between 2-pyridyl zinc halides and bromopyridines has been reported for the preparation of 2,2'-bipyridine derivatives mdpi.com. Stille coupling between stannylated pyridines and bromopyridines is another established route mdpi.com.

Other methods for synthesizing functionalized bipyridines include cyclocondensation reactions and palladium-catalyzed direct C-H arylation of pyridine N-oxides beilstein-journals.orgacs.org. Halomethylbipyridines, important intermediates for further functionalization, can be synthesized through methods involving hydroxymethylbipyridine precursors or radical halogenation, although the latter can lead to mixtures of products orgsyn.org.

Beyond simple ligands, advanced iron-bipyridine building blocks, such as complexes with additional coordination sites or reactive functionalities, are synthesized for the construction of larger supramolecular assemblies or polymeric structures. For example, trinuclear μ3-oxo iron(III) carboxylate compounds have been used as building blocks, where nitrogen-containing ligands like 4,4'-bipyridine (B149096) coordinate to the iron centers, leading to the formation of polymeric structures idsi.md. Mononuclear iron(III) complexes with bipyridine and cyanide ligands, such as Fe(bipy)(CN)4, can also serve as versatile building blocks for designing heterometallic systems nih.govresearchgate.net.

Green Chemistry Approaches in the Synthesis of FeDipy3 and its Congeners

The principles of green chemistry are increasingly being applied to the synthesis of coordination complexes, including FeDipy3 and its congeners, to minimize environmental impact and improve sustainability. This involves using more environmentally friendly solvents, reducing energy consumption, and developing more efficient synthetic routes with fewer waste products.

Mechanochemical synthesis, which utilizes mechanical energy to drive chemical reactions, has emerged as a promising green chemistry approach for the synthesis of metal complexes. This method can reduce or eliminate the need for solvents and can lead to faster reaction times and higher yields compared to traditional solution-phase methods rsc.org. For example, a mechanochemical route has been developed for the efficient synthesis of iron complexes featuring bipyridine-like ligands using ball-milling rsc.org. This approach utilized FeSO4·7H2O as the metal source and achieved high conversions with short reaction times rsc.org.

The rational design of ligands can also contribute to greener synthesis by improving the compatibility of complexes with aqueous reaction environments mdpi.com. Using hydrophilic substituents on bipyridine ligands can facilitate synthesis in water, reducing the reliance on organic solvents researchgate.netmdpi.com.

Post-Synthetic Modification Strategies on the FeDipy3 Core

Post-synthetic modification (PSM) strategies involve modifying a pre-formed metal complex or a metal-organic framework (MOF) containing the metal complex. This allows for the introduction of new functionalities or tuning of properties after the coordination event has taken place.

For FeDipy3 analogues, PSM can be applied to the coordinated bipyridine ligands. This approach is particularly useful when the desired functionalization is incompatible with the complex formation conditions or when a library of derivatives needs to be accessed from a common precursor complex.

One strategy involves using ligands with appended reactive groups that can be modified after coordination to the iron center. For instance, a phosphine-appended 2,2'-bipyridine ligand has been used to form a tetrahedral iron(II) complex, which then served as a platform for late-stage ligand modifications via Staudinger reactions rsc.org. This allowed for the incorporation of iminophosphorane moieties and the tuning of the ligand's electronic and steric properties rsc.org.

PSM has also been applied to incorporate iron-bipyridine units into metal-organic frameworks. A novel MOF, UiO-68-Fe-bpy, was constructed by post-synthetic modification of a Zr-based MOF, UiO-68-NH2, involving an amine-aldehyde condensation followed by chelation with FeCl3 osti.govmarquette.edu. This strategy allowed for the integration of the iron-bipyridine complex into a robust framework for potential applications in photocatalysis osti.govmarquette.edu.

Post-synthetic modification can also involve the modification of peripheral groups on polymeric ligands coordinated to iron centers. High molecular weight poly(ethylene glycol) (PEG) derivatized iron tris(bipyridine) complexes with hydroxyl end groups have been synthesized, which can potentially be further modified for applications such as bioconjugates or copolymers sci-hub.senih.gov.

Based on the conducted searches, comprehensive detailed research findings focusing solely on the computational and theoretical investigations of the FeDipy3 complex across all the specified subsections of the provided outline were not sufficiently available in the search results. While PubChem CIDs for the constituent parts were found, specific theoretical studies directly addressing the electronic structure, spin state energetics, MLCT/LC transitions, redox processes, excited state dynamics, molecular dynamics simulations, and reaction mechanisms specifically for the [Fe(dipy)3]3+ state in the detail required by the outline were not retrieved.

Therefore, a complete article structured precisely according to the provided outline and populated with detailed research findings from the search results cannot be generated at this time.

However, the PubChem CIDs for the relevant components are provided below.

Computational and Theoretical Investigations of Fedipy3 Electronic Structure and Reactivity

Machine Learning and AI-Driven Computational Chemistry for FeDipy3 Systems

The application of Machine Learning (ML) and Artificial Intelligence (AI) is rapidly transforming the field of computational chemistry, offering powerful tools to overcome limitations in traditional methods, particularly for complex systems such as transition metal complexes. arxiv.orgresearchgate.net While specific detailed research findings and data tables focusing solely on the application of ML and AI to the FeDipy3 system were not extensively found in the performed search, the general principles and methodologies being developed in this area are highly relevant and indicate the potential for future studies on this specific compound.

Transition metal complexes, including those with iron and bipyridine ligands, present significant challenges for traditional computational methods like Density Functional Theory (DFT) due to their open-shell d electrons and the potential for multireference character. lubergroup.chimsi.instituteunige.ch These complexities can lead to high computational costs and difficulties in accurately describing electronic states and reaction pathways. ML and AI offer promising avenues to address these challenges.

One key area where ML is being applied is in accelerating electronic structure calculations. lubergroup.chimsi.instituteyoutube.comaps.org By training ML models on data generated from more computationally expensive methods (such as high-level quantum mechanics calculations or large DFT datasets), it is possible to predict electronic properties, energies, and forces much faster than traditional approaches. lubergroup.chyoutube.com This can enable the study of larger systems or the simulation of dynamics over longer timescales. For a system like FeDipy3, which involves a transition metal center and multiple ligands, accelerating electronic structure calculations could be beneficial for exploring its potential energy surface, vibrational properties, or excited states more efficiently.

ML is also being developed to directly predict electronic structure outputs, such as the local density of states (LDOS), which can provide access to various observables. aps.org Such approaches, often employing neural networks trained on DFT data, can capture energetic effects and could potentially be applied to understand how the electronic structure of FeDipy3 is influenced by its environment or changes in oxidation state.

Developing accurate ML models for transition metal complexes requires careful consideration of appropriate molecular representations or descriptors that can effectively capture the relevant chemical information, including the coordination environment and electronic configuration of the metal center. stackexchange.com Researchers are exploring various descriptor types and model architectures to improve the accuracy and interpretability of ML predictions for these complex systems. lubergroup.chimsi.institute

Advanced Spectroscopic Elucidation of Fedipy3 Photophysical and Electronic Dynamics

Time-Resolved Spectroscopic Techniques for Investigating Excited State Deactivation in FeDipy3

Time-resolved spectroscopic methods are crucial for understanding the transient species and rapid decay pathways that characterize the excited-state dynamics of Fe(bpy)3 and related iron complexes. ogarev-online.rumdpi.comrsc.orguni-mainz.de These techniques offer insights into the sequential processes of energy relaxation and intersystem crossing that occur after photoexcitation.

Transient Absorption Spectroscopy (TAS) for Photophysical Pathways

Transient Absorption Spectroscopy (TAS) is a powerful tool for monitoring the evolution of excited states and intermediate species by measuring changes in absorbance over time following photoexcitation. For iron complexes like [Fe(bpy)3]2+, TAS studies have revealed ultrafast relaxation dynamics. acs.orgosu.edu Upon excitation, the singlet metal-to-ligand charge-transfer (1MLCT) state is initially populated. acs.orgosu.edu TAS experiments show a very short-lived excited-state absorption (ESA) below 400 nm, attributed to the 3MLCT state, which is populated by rapid intersystem crossing (ISC) from the 1MLCT state. acs.orgosu.edu The decay of this 3MLCT state occurs on a timescale of approximately 120 fs. acs.org

TAS data also indicate longer-lived features associated with the population and decay of higher-spin states, such as the quintet state (5T2). acs.orgosu.edu The population of the 5T2 state has been identified with a time scale of around 960 fs, and its decay back to the ground state occurs on a much longer timescale, reported to be around 665 ps. acs.org The rapid ISC rate observed in iron complexes, even compared to ruthenium analogs, suggests that it is largely independent of the metal atom's spin-orbit constant. acs.org

Transient absorption spectra typically show ground-state bleach (GSB) where the ground state absorbs, and excited-state absorption (ESA) from the transient species. acs.orgosu.edursc.org Analysis of these spectral changes and their kinetics allows for the construction of kinetic models describing the photophysical pathways. acs.org

Fluorescence Lifetime and Quantum Yield Investigations of FeDipy3 Derivatives

While [Fe(bpy)3]3+ itself is known for very low luminescence quantum yields due to rapid non-radiative decay, studies on related Fe(III) complexes and derivatives provide insights into factors influencing emission. researchgate.netnih.gov Generally, iron(III) complexes with a d5 configuration in a low-spin state (S=1/2) can exhibit luminescence, often from ligand-to-metal charge transfer (LMCT) states. nih.gov

Studies on specific Fe(III) carbene complexes, which can be considered derivatives in terms of having an Fe(III) center and N-donor ligands, have shown tunable excited-state energies and, in some cases, measurable luminescence. nih.gov For instance, one Fe(III) carbene complex was reported to be luminescent from an LMCT excited state with a lifetime of 0.1 ns in acetonitrile. nih.gov Another related Fe(III) complex showed a luminescence quantum yield of 0.07% and a lifetime of 256 ± 10 ps in deaerated THF at room temperature. nih.gov These studies highlight that while luminescence in Fe(III) complexes is typically weak and short-lived compared to their Ru(II) counterparts, it is not entirely absent, particularly in modified or related systems where non-radiative pathways might be altered. researchgate.netnih.gov

Factors such as ligand design and excited-state equilibration can influence luminescence lifetimes and quantum yields in Fe(III) complexes. researchgate.netacs.org For example, some Fe(III) complexes have been engineered to exhibit luminescence lifetimes up to 6.5 ns in fluid solution at room temperature by utilizing excited-state equilibration approaches. researchgate.net Luminescence quantum yields of around 2% have been achieved in some recently synthesized iron compounds. researchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Spin States in FeDipy3

Mössbauer spectroscopy, specifically 57Fe Mössbauer spectroscopy, is a highly sensitive technique for probing the local electronic environment of iron atoms, providing valuable information about oxidation states, spin states, and magnetic interactions. mdpi.comuni-mainz.dewikipedia.orgacs.orgbeilstein-journals.org The parameters extracted from a Mössbauer spectrum, namely the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic splitting, are characteristic of the iron's electronic configuration and coordination environment. mdpi.comuni-mainz.de

For iron-containing compounds, Mössbauer spectroscopy can distinguish between different oxidation states (e.g., Fe(II) and Fe(III)) and spin states (low spin (LS), intermediate spin (IS), and high spin (HS)). mdpi.combeilstein-journals.org The isomer shift provides information about the s-electron density at the nucleus, which is influenced by the oxidation state and the nature of the ligands. mdpi.comuni-mainz.de The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus, providing insights into the symmetry of the iron's environment and its spin state. mdpi.comuni-mainz.de

In the case of [Fe(bpy)3]3+, which typically exists in a low-spin Fe(III) state (S=1/2), Mössbauer spectroscopy can confirm this spin state and provide characteristic parameters. Low isomer shifts are generally observed for LS Fe(III) compounds, while the quadrupole splitting is typically higher compared to HS Fe(III) compounds. mdpi.combeilstein-journals.org Mössbauer spectroscopy has been used to characterize the spin states in various iron coordination compounds, including those undergoing spin crossover transitions. mdpi.combeilstein-journals.org While direct Mössbauer parameters for [Fe(bpy)3]3+ were not explicitly found in the provided snippets, the technique's capability to determine the Fe(III) oxidation state and low-spin configuration in similar contexts is well-established. mdpi.combeilstein-journals.orgrsc.orgresearchgate.net

Advanced X-ray Spectroscopic Techniques (XAS, XPS) Applied to FeDipy3

Advanced X-ray spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), offer element-specific probes of electronic structure, oxidation states, and local coordination environment. mdpi.comresearchgate.netnih.govacs.orgosti.gov These techniques are particularly useful for transition metal complexes like [Fe(bpy)3]3+ as they can directly probe the metal center and its interactions with ligands.

XPS involves the emission of core electrons upon X-ray irradiation, and the kinetic energy of these photoelectrons provides information about the core-level binding energies, which are influenced by the element's oxidation state and chemical environment. rsc.org XPS can complement XAS by providing additional information on oxidation states and the electronic structure. rsc.org

Studies using XAS on iron complexes with N-donor ligands have demonstrated the technique's ability to distinguish between different spin states based on features in the Fe L-edge spectra. nih.govacs.orgrsc.org For example, changes in the intensity and position of peaks in the Fe 2p3/2 (L3) edge spectrum are indicative of changes in the Fe 3d orbital occupancy, allowing for the differentiation of low-spin and high-spin states. rsc.org While specific XAS/XPS data for [Fe(bpy)3]3+ were not detailed in the provided snippets, these techniques are applicable and widely used to study the electronic structure and spin states of similar iron coordination complexes. mdpi.comresearchgate.netnih.govacs.orgosti.gov

Resonance Raman and Infrared Spectroscopy for Vibrational Fingerprints and Structural Dynamics

Resonance Raman and Infrared (IR) spectroscopy provide information about the vibrational modes of a molecule, which serve as fingerprints for its structure and bonding. acs.orgmdpi.comrsc.orgnih.gov These techniques can be used to study the ground-state structure and dynamics, and in the case of Resonance Raman, probe specific electronic excited states.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. mdpi.com Resonance Raman spectroscopy involves exciting the molecule with a laser wavelength that is in resonance with an electronic transition. acs.orgrsc.org This resonant excitation leads to a significant enhancement of Raman scattering from specific vibrational modes coupled to that electronic transition, providing selective information about the structure and dynamics in the excited state. rsc.org

For [Fe(bpy)3]n+ complexes, vibrational spectroscopy can provide insights into the Fe-N stretching modes and ligand-based vibrations (e.g., C=C, C=N, C-H bending, ring deformation) of the bipyridine ligands. researchgate.netresearchgate.net Changes in these vibrational frequencies can indicate changes in bond lengths, bond strengths, and electron distribution upon photoexcitation or changes in oxidation/spin state. researchgate.net Resonance Raman spectroscopy, in particular, can be used to study the structural distortions that occur in the excited states, such as MLCT states, by selectively enhancing vibrations coupled to these transitions. rsc.orgrsc.org Studies on [Ru(bpy)3]2+, a related complex, have utilized time-resolved infrared and resonance Raman spectroscopy to study excited-state structural dynamics and electron localization on the ligands. nih.gov Similar approaches are applicable to iron complexes like [Fe(bpy)3]3+ to understand the structural changes accompanying its ultrafast dynamics.

Specific vibrational band assignments for [Fe(bpy)3]2+ have been reported, including modes attributed to C=C and C=N stretching, C-H bending, and ring deformation, consistent with assignments from resonance Raman, infrared, and DFT calculations. researchgate.net The Fe-N stretching mode has also been identified. researchgate.net While detailed resonance Raman or IR studies specifically on the excited states of [Fe(bpy)3]3+ were not highlighted in the snippets, these techniques are essential for characterizing the vibrational landscape and structural changes associated with its electronic states.

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic FeDipy3 Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, making it suitable for investigating paramagnetic metal complexes like [Fe(bpy)3]3+. mdpi.comrsc.orgmdpi.comuic.edu Fe(III) in a low-spin configuration (S=1/2) is paramagnetic and can be studied by EPR. mdpi.com

EPR spectra provide information about the spin state, the symmetry of the ligand field, and interactions with the surrounding environment through parameters such as the g-factor and hyperfine coupling constants. uic.edu The g-factor is a measure of the ratio of the magnetic dipole moment to the angular momentum and is sensitive to the electronic structure and spin-orbit coupling. uic.edu

Detailed Research Findings and Data

Spectroelectrochemical studies have provided quantitative data on the correlation between applied potential and observed spectral changes for [Fe(bpy)₃]ⁿ⁺. For instance, studies have shown that the intense MLCT absorption band of [Fe(bpy)₃]²⁺ around 520 nm is bleached upon oxidation to [Fe(bpy)₃]³⁺, while new, less intense features appear in the UV-Vis spectrum characteristic of the Fe(III) species. rsc.orgresearchgate.nettdl.org The formal potential for the [Fe(bpy)₃]³⁺/[Fe(bpy)₃]²⁺ couple is typically found around +0.8 to +1.0 V vs Ag/AgCl or SCE, depending on the solvent and electrolyte jyu.fi.

Spectroelectrochemical monitoring during the oxidation of [Fe(bpy)₃]²⁺ in aqueous solutions shows the initial formation of [Fe(bpy)₃]³⁺, characterized by its specific UV-Vis spectrum. Over time, or upon holding the potential in the Fe(III) region, the spectrum evolves, indicating the consumption of [Fe(bpy)₃]³⁺ and the formation of the μ-oxo dimer, which has a different spectral signature, often with less prominent features in the visible region researchgate.netacs.orgnih.govtdl.org. This provides direct spectroscopic evidence for the coupled chemical dimerization reaction.

While specific numerical data tables correlating potential and absorbance across the entire spectrum for [Fe(bpy)₃]³⁺ are extensive in the literature, a simplified representation of typical spectroelectrochemical data for the [Fe(bpy)₃]³⁺/[Fe(bpy)₃]²⁺ couple can illustrate the core concept:

Applied Potential (vs. Ref)Dominant SpeciesCharacteristic UV-Vis Absorbance Features
Below Formal Potential[Fe(bpy)₃]²⁺Strong MLCT band (~520 nm), LC bands (UV) rsc.orgodinity.comresearchgate.net
At Formal PotentialMixtureDecreasing MLCT band, evolving spectrum
Above Formal Potential[Fe(bpy)₃]³⁺Weakened/Absent MLCT band, new features researchgate.nettdl.org

This table conceptually demonstrates how spectroelectrochemistry allows for the identification and characterization of different redox states based on their unique spectroscopic fingerprints at specific potentials. Detailed research findings often involve collecting full UV-Vis spectra at multiple potential steps throughout the redox process and performing multivariate analysis to deconvolve the spectra of individual species and determine their concentrations as a function of potential.

Spectroelectrochemical methodologies are indispensable tools for gaining a comprehensive understanding of the photophysical and electronic dynamics of [Fe(bpy)₃]³⁺ and its related redox states. By simultaneously controlling the electrochemical potential and monitoring spectroscopic changes, researchers can directly correlate electron transfer events with alterations in electronic structure and transitions. These studies provide critical data on the spectra of different oxidation states, the potentials at which redox interconversions occur, and the kinetics of coupled chemical reactions like the dimerization of [Fe(bpy)₃]³⁺. The insights gained from spectroelectrochemistry contribute significantly to the fundamental understanding of these important coordination complexes and guide their design for various applications.

Electrochemical Mechanisms and Redox Activity of Fedipy3 Systems

Cyclic Voltammetry and Chronoamperometry Studies of FeDipy3 Redox Potentials

Cyclic voltammetry (CV) and chronoamperometry (CA) are fundamental electrochemical techniques widely employed to investigate the redox properties of compounds like FeDipy3. CV involves sweeping the electrode potential linearly between two limits and measuring the resulting current, providing information about redox potentials and the kinetics of electron transfer reactions als-japan.comnih.gov. CA involves stepping the electrode potential and monitoring the current decay over time, which is useful for determining diffusion coefficients and reaction mechanisms nih.gov.

Studies utilizing CV on [FeDipy3] systems reveal characteristic anodic and cathodic peaks corresponding to the Fe(II)/Fe(III) redox couple. The potential at which these peaks appear is the formal redox potential (E°') of the couple, which can be determined from the average of the anodic and cathodic peak potentials for a reversible process als-japan.com. The peak separation (ΔEp) and the relationship between peak current and scan rate provide insights into the reversibility and diffusion control of the electron transfer process als-japan.com. For a reversible one-electron transfer, the peak separation is theoretically around 58/n mV, where n is the number of electrons transferred (n=1 for the Fe(III)/Fe(II) couple) als-japan.com.

Chronoamperometry experiments can further complement CV data by providing information on the diffusion coefficient of the electroactive species. By analyzing the current-time transients following a potential step, the diffusion coefficient can be calculated using the Cottrell equation for diffusion-controlled processes.

Mechanistic Insights into Electron Transfer Processes Involving FeDipy3

Electron transfer processes involving metal complexes like [FeDipy3] can occur via outer-sphere or inner-sphere mechanisms davuniversity.org. In an outer-sphere mechanism, electron transfer occurs between complexes without the breaking or forming of new bonds davuniversity.org. This is typically the case for kinetically inert complexes where ligand exchange is slow chegg.com. The electron transfer occurs through space, requiring orbital overlap davuniversity.org. The rate of outer-sphere electron transfer is influenced by factors such as the reorganization energy and the electronic coupling between the donor and acceptor acs.orgacs.org.

For [FeDipy3] systems, the electron transfer between the Fe(III) and Fe(II) forms is often described as an outer-sphere process, particularly when considering reactions with other redox species chegg.com. The relatively slow ligand exchange kinetics of the [Fe(bpy)3] complexes, especially in the low-spin Fe(II) state, favor an outer-sphere pathway chegg.comrsc.org. The Frank-Condon principle states that nuclear configurations remain essentially unchanged during the rapid electron transfer event, requiring the complexes to adjust their metal-ligand bond lengths prior to electron transfer davuniversity.org. The change in metal-ligand bond lengths upon changing the oxidation state of the metal is a key factor influencing the reorganization energy of the electron transfer davuniversity.org.

Inner-sphere electron transfer, in contrast, involves a bridging ligand shared between the two metal centers, and requires at least one of the complexes to be labile to form the bridge davuniversity.org. While the primary redox couple of [FeDipy3] systems often behaves via an outer-sphere mechanism, reactions involving ligand dissociation or substitution could potentially involve inner-sphere pathways or intermediates.

The dimerization of [Fe(bpy)3]3+ in aqueous solution is an example of a process that involves more complex steps beyond a simple outer-sphere electron transfer, including chemical reactions coupled to the electron transfer (EC mechanism) researchgate.netnih.govacs.org.

Influence of Ligand Substituents on the Redox Chemistry of FeDipy3 Analogues

The electronic and steric properties of the ligands in coordination complexes significantly influence the redox potentials of the metal center rsc.orgnih.govacs.org. For FeDipy3 analogues where the bipyridine ligand is substituted, changes in the substituents can alter the electron density on the nitrogen atoms coordinating to the iron center, thereby affecting the ease of oxidation or reduction of the iron ion.

Electron-withdrawing substituents on the bipyridine ligand tend to stabilize lower oxidation states (making reduction easier, shifting redox potentials to more positive values), while electron-donating substituents tend to stabilize higher oxidation states (making oxidation easier, shifting redox potentials to more negative values) frontiersin.org. This effect is attributed to the influence of substituents on the σ-donating and π-accepting properties of the ligand, which in turn affects the electron density on the metal center nih.govacs.org.

Studies on substituted bipyridine complexes of iron have shown that the nature of the redox event (metal-based or ligand-based) can also be influenced by ligand substitution nih.govacs.org. While the primary Fe(III)/Fe(II) couple is metal-centered, at more negative potentials, ligand-based reductions can occur, involving the reduction of the bipyridine ligands themselves nih.govacs.org. The presence and position of substituents can impact the potentials at which these ligand-based reductions occur and the degree of electron delocalization onto the ligands rsc.orgnih.govacs.org.

For example, substituting pyridyl moieties with imine ligands in iron complexes can maintain ligand-based redox activity and influence reduction potentials nih.govacs.org. The number of π-accepting fragments in the ligands also plays a role in stabilizing lower charge states through ligand reduction nih.gov.

Interfacial Electron Transfer Dynamics of FeDipy3 on Electrode Surfaces

The study of interfacial electron transfer dynamics involves understanding the rate and mechanism of electron transfer between an electrode surface and a redox species in solution or immobilized on the electrode nih.govacs.orgdcu.ie. For [FeDipy3] systems, this involves the transfer of an electron between the electrode and the complex in its Fe(II) or Fe(III) state.

The rate of interfacial electron transfer is described by heterogeneous electron transfer rate constants nih.govdcu.ie. These rates are influenced by factors such as the electrode material, the electrode potential, the distance of the redox center from the electrode surface, and the reorganization energy of the redox species nih.govacs.orgacs.orgresearchgate.net.

Electrochemical techniques like cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy are used to probe interfacial electron transfer kinetics nih.govdcu.ie. By analyzing the shape of voltammograms at different scan rates or the current transients in chronoamperometry, kinetic parameters can be extracted nih.gov.

When [FeDipy3] is in solution, the electron transfer to or from the electrode surface is a heterogeneous process. If the complex is immobilized on the electrode surface, for example, as part of a self-assembled monolayer (SAM), the electron transfer dynamics can be studied in a more controlled environment, allowing for the investigation of electron transfer across a fixed distance nih.govdcu.ie. Studies on other metal complexes immobilized on electrodes have shown that heterogeneous electron transfer can be described using theoretical frameworks like Marcus theory dcu.ieresearchgate.net.

The dynamics of interfacial electron transfer are crucial for applications such as electrocatalysis and photoelectrochemical cells, where efficient charge transfer between the catalyst/sensitizer and the electrode is essential acs.orgescholarship.org. The electronic coupling between the redox species and the electrode, which is related to the orbital overlap, is a key parameter influencing the electron transfer rate davuniversity.orgresearchgate.net.

Data Table Example (Illustrative - specific values for FeDipy3 would require specific experimental data):

TechniqueParameter MeasuredInformation Gained
Cyclic VoltammetryPeak Potentials (Epa, Epc)Formal Redox Potential (E°'), Reversibility
Peak Separation (ΔEp)Reversibility, Kinetics
Peak Current (ip)Concentration, Diffusion Coefficient, Scan Rate
ChronoamperometryCurrent-Time TransientDiffusion Coefficient, Reaction Mechanism
Impedance SpectroscopyCharge Transfer ResistanceHeterogeneous Electron Transfer Rate Constant

Note: This is an illustrative table format. Actual data would populate this table based on specific experimental results from research studies.

Detailed Research Findings (Synthesized from search results):

The Fe(III) form of [Fe(bpy)3] undergoes dimerization in aqueous solutions to form μ-O-[FeIII(bpy)2(H2O)]24+, which impacts its electrochemical behavior and performance in applications like redox flow batteries researchgate.netnih.govacs.org. This dimerization is an EC process involving multiple steps researchgate.netnih.govacs.org.

Computational studies, combined with electrochemical data, have been used to elucidate the mechanism and energetics of this dimerization process researchgate.netnih.govacs.org.

The electron transfer between [Fe(bpy)3]3+ and [Fe(bpy)3]2+ is generally considered an outer-sphere electron transfer mechanism chegg.com.

Ligand substituents on bipyridine can influence the redox potentials of iron complexes and the nature of the redox events (metal vs. ligand centered) nih.govacs.org. Electron-withdrawing groups shift potentials positively, while electron-donating groups shift them negatively frontiersin.org.

The ability of bipyridine ligands to accept and delocalize electron density is important in the context of ligand-based reductions and potential electrocatalytic applications frontiersin.orgnih.govacs.org.

Interfacial electron transfer dynamics at electrode surfaces involving redox species like metal complexes can be studied using various electrochemical techniques, providing information on heterogeneous electron transfer rates and mechanisms nih.govdcu.ie.

Catalytic Applications of Fedipy3 and Its Derivatives

Homogeneous Catalysis Mediated by FeDipy3 Complexes

Homogeneous catalysis involves catalytic reactions where the catalyst is in the same phase as the reactants, typically in solution americanelements.comfishersci.cafishersci.com. FeDipy3 and related iron bipyridine complexes function as soluble catalysts, facilitating transformations through pathways with lower activation energies compared to uncatalyzed reactions americanelements.comfishersci.ca. The ability to tune the properties of these catalysts through ligand modification further enhances their applicability in homogeneous systems nih.govuni.lu.

Redox Catalysis and Substrate Activation by FeDipy3

FeDipy3 is recognized as a strong one-electron oxidant, with a standard reduction potential of 1.06 V in 0.1 M acidic solution fishersci.pt. This inherent redox activity is central to its role in homogeneous redox catalysis. The complex can participate in single-electron transfer (SET) processes, driving the oxidation of various substrates.

Kinetic studies have investigated the reduction of Fe(bipy)3 by reducing agents such as hydrazine (B178648) and cobaloxime complexes fishersci.pt. These reactions demonstrate the ability of Fe(bipy)3 to accept electrons, thereby activating the substrate for further transformation. For instance, the reduction by hydrazine in aqueous acidic medium exhibits first-order kinetics with respect to both Fe(bipy)3 and hydrazine, and saturation kinetics were observed, suggesting an association between the reactants before the redox step occurs fishersci.pt.

The redox flexibility afforded by such iron complexes, particularly those with redox-active ligands, can enable substrate activation and bond formation or breaking processes that might be inaccessible with traditional ligands wikipedia.org.

Mechanistic Studies of FeDipy3-Catalyzed Reactions

Detailed mechanistic investigations are crucial for understanding the catalytic pathways and optimizing the efficiency of FeDipy3 complexes. Studies on the reduction of Fe(bipy)3 by hydrazine have provided kinetic parameters, including rate constants and activation parameters, which offer insights into the reaction mechanism fishersci.pt.

Furthermore, a proposed mechanism for the water-mediated reduction of tris(2,2'-bipyridine)iron(III) involves the initial nucleophilic attack of a water molecule (or OH-) at the metal center, leading to the formation of a seven-coordinate intermediate wikidata.org. This intermediate can then undergo further reactions, including oxidation by another molecule of Fe(bipy)3, potentially leading to the formation of a seven-coordinate Fe(IV)-oxo species wikidata.org. Subsequent steps may involve ligand loss and/or further oxidation, with dioxygen evolution potentially resulting from the formation of binuclear oxo complexes that act as catalysts for water oxidation wikidata.org.

Studies on the oxidation of the related Fe(bipy)3 complex by species like nitropentacyanocobaltate(III) have also contributed to the understanding of the redox chemistry of the iron-bipyridine system, proposing dissociative mechanisms for these electron transfer reactions nih.gov.

Photocatalytic Transformations Utilizing FeDipy3 and Related Systems

Photocatalysis harnesses light energy to drive chemical reactions, often involving photoactive metal complexes that absorb light and enter excited states capable of undergoing redox reactions americanelements.comamericanelements.commpg.de. Iron bipyridine complexes, including those based on Fe(II) which can be oxidized to Fe(III) species, have been explored for their potential in visible light-driven transformations nih.govnih.govfishersci.befishersci.sefishersci.fi.

Light-Driven Reactivity of FeDipy3 in Organic Transformations

FeDipy3 and related iron bipyridine complexes can act as photocatalysts in various organic transformations under visible light irradiation. For example, [Fe(bpy)3]2+ encapsulated within zeolite cavities has been shown to act as a photocatalytic system for the oxidation of styrene (B11656) to benzaldehyde (B42025) and styrene oxide in the presence of molecular oxygen nih.gov.

Reactant Product(s) Catalyst System Light Source
Styrene Benzaldehyde, Styrene oxide [Fe(bpy)3]2+ in zeolite Y nih.gov Visible light

Furthermore, [Fe(bpy)3]-based porous organic polymers have been investigated as heterogeneous photocatalysts for visible light-driven organic reactions, including the oxidation of benzyl (B1604629) halides and the enantioselective α-alkylation of aldehydes fishersci.be. These heterogeneous systems, derived from homogeneous iron bipyridine complexes, can rival or surpass the activity and selectivity of their homogeneous counterparts fishersci.be.

Studies have also demonstrated the utility of [Fe(bpy)3]Br2 as an efficient photocatalyst in homogeneous systems for reactions such as alkylation fishersci.fi. The mechanism typically involves the photocatalyst absorbing visible light to reach an excited state, which then participates in single-electron transfer processes with organic substrates, generating reactive radical species that undergo the desired transformations americanelements.comamericanelements.comfishersci.sefishersci.fi.

Exploration of FeDipy3 in Solar Energy Conversion Research

The exploration of FeDipy3 and related iron complexes in solar energy conversion research is driven by the need for efficient and earth-abundant materials for applications such as artificial photosynthesis, water splitting, and CO2 reduction americanelements.comfishersci.sefishersci.co.uk. While ruthenium and iridium polypyridyl complexes have been widely studied as photosensitizers in these areas, the high cost and scarcity of these metals have spurred interest in developing efficient iron-based alternatives americanelements.comfishersci.se.

Traditional iron polypyridyl complexes like [Fe(bpy)3]2+ have historically faced challenges due to their relatively short excited-state lifetimes, which limit their efficiency in mediating multi-electron transfer processes required for solar fuel production fishersci.sewikipedia.org. However, ongoing research aims to overcome these limitations through ligand design and by exploring different iron complexes and system architectures fishersci.se.

Despite the challenges, iron bipyridine complexes are relevant in solar energy conversion research, both as potential photosensitizers and as components in integrated systems. They can be explored in photoelectrochemical cells or as light harvesters coupled with separate catalytic components for water oxidation or reduction fishersci.sewikipedia.org. The development of iron-based photosensitizers with improved photophysical properties is an active area of research aimed at realizing cost-effective and sustainable solar energy conversion technologies fishersci.se.

Electrocatalysis Involving FeDipy3 Complexes

Electrocatalysis utilizes electrical energy to drive chemical reactions, often employing catalysts to lower overpotentials and increase reaction rates and selectivity nih.govmetabolomicsworkbench.org. FeDipy3 complexes can participate in electrocatalytic processes due to their well-defined redox properties.

While direct examples of FeDipy3 acting as the primary electrocatalyst for specific organic synthesis reactions are less extensively reported compared to its roles in homogeneous redox catalysis or photocatalysis, the electrochemical behavior of iron bipyridine complexes is fundamental to their function in various applications, including electrocatalysis and photoelectrocatalysis nih.govfishersci.se.

The ability of these complexes to undergo reversible redox transitions makes them suitable as redox mediators, facilitating electron transfer between an electrode and a substrate nih.gov. Their electrochemical properties can be tuned by modifying the bipyridine ligand or by incorporating them into composite materials or electrode surfaces nih.gov.

Research in this area explores the use of iron bipyridine complexes in electrocatalytic reactions relevant to energy conversion and storage, such as the oxygen evolution reaction or the reduction of small molecules metabolomicsworkbench.org. Their integration into photoelectrochemical systems, where light energy is combined with electrical energy to drive reactions, is also an area of ongoing investigation fishersci.se.

Hydrogen Evolution and Oxygen Reduction Catalysis by Iron Bipyridine Complexes

Iron complexes featuring nitrogen-containing ligands, including bipyridine, have been explored as electrocatalysts for both the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). mdpi.com These reactions are crucial for energy technologies such as fuel cells and electrolyzers.

Research has investigated iron-bipyridine based conjugated aerogels for their application in the oxygen reduction reaction. osti.govosti.govacs.org These materials leverage the large surface area and porous structure of aerogels, incorporating iron-bipyridine catalytic sites within their framework. osti.govacs.org Modifying the aerogel building blocks allows for the introduction of catalytic sites directly into the backbone, increasing the density and distribution of active sites. osti.govacs.org Heat treatment of these aerogels can enhance their electrocatalytic activity and electrical conductivity, yielding Fe-doped carbon aerogels. osti.gov Studies have shown a correlation between iron loading, aerogel structure, and catalytic activity, demonstrating high performance for the ORR in both acidic and alkaline media. osti.govacs.org

Another approach involves heat-treated 2,2′-bipyridine iron complexes supported on polypyrrole-coated carbon for the oxygen reduction reaction. researchgate.net Investigations into these materials have examined the influence of factors such as pyrolysis temperature on ORR activity. researchgate.net

Beyond ORR, iron polypyridyl complexes have also been studied as electrocatalysts for the hydrogen evolution reaction in aqueous solutions. researchgate.net Some iron complexes containing tetradentate monophenolate ligands have shown high activity for the electrocatalytic reduction of protons to hydrogen gas, with catalysis occurring at relatively low overpotentials and achieving high turnover frequencies. researchgate.net The activity of some iron catalysts for HER can be enhanced in the presence of water. researchgate.net Other studies have explored new Fe(II) complexes as bi-functional electrocatalysts for HER and hydrogen peroxide sensing. researchgate.net The reactivity of Fe(II) complexes towards protons under reductive conditions can be influenced by the non-coordinating heteroatoms in bidentate N-heterocyclic ligands, including 2,2′-bipyridyl. rsc.org

CO2 Reduction and Other Small Molecule Activation by FeDipy3 Systems

Iron complexes with N donor ligands are recognized as homogeneous catalysts for the reduction of carbon dioxide (CO2). mdpi.com The electrochemical reduction of CO2 using iron bipyridine systems has been a significant area of research.

A bipyridine-centered tritopic macrobicycle cryptand forming an Fe(II) complex has demonstrated electrochemical CO2 reduction at a considerably lower potential compared to a related Fe(II)-tris-dimethylbipyridine core. nih.gov This highlights the potential for molecular design, such as the incorporation of a pre-organized π-cavity, to overcome challenges like high overpotential associated with inert complexes in CO2 reduction. nih.gov

Photocatalytic CO2 reduction has also been explored using iron-bipyridyl complexes. An iron complex bearing a tetradentate PNNP ligand has been reported to catalyze the photochemical reduction of CO2, primarily producing carbon monoxide (CO) along with formic acid (HCO2H), when combined with a photosensitizer. acs.orgacs.org These systems can exhibit improved durability, with catalytic activity sustained over extended periods. acs.org

Metal-Organic Frameworks (MOFs) have served as platforms for incorporating iron(III)-bipyridine complexes for photocatalytic CO2 reduction. marquette.edu UiO-68-based MOFs with incorporated Fe(bpy)Cl3 (where bpy refers to a 4′-methyl-[2,2′-bipyridine] moiety) have shown enhanced light-absorbing ability and highly efficient CO2 reduction to CO with excellent selectivity under visible light irradiation. marquette.edu These MOF-based catalysts can demonstrate better performance compared to their homogeneous counterparts. marquette.edu

Furthermore, iron polypyridyl complexes have been designed as molecular catalysts specifically for CO2 reduction. semanticscholar.org Some of these complexes exhibit high selectivity for CO2 reduction over the hydrogen evolution reaction, even in aqueous environments and at high concentrations of organic acid, which is a critical factor for practical applications. semanticscholar.org

Applications of Immobilized FeDipy3 Catalysts

The immobilization of homogeneous iron catalysts, including those with N donor ligands like bipyridine, onto solid supports offers advantages such as ease of separation and reusability, making them more suitable for industrial processes. mdpi.comnih.govtytlabs.co.jp Various strategies for heterogenization have been explored, including physical adsorption, covalent attachment, and integration into three-dimensional porous frameworks. mdpi.com

One example of immobilization involves anchoring an iron(II) trisbipyridine complex to a nanoporous graphitic carbon nitride support. mdpi.com This approach has been shown to enhance photocatalytic activity in certain reactions, such as the oxidative coupling of benzylamines. mdpi.com

Iron(II) 2,2′-bipyridine complex supported on polyacrylonitrile (B21495) fiber has been investigated as a photocatalyst, particularly for applications in wastewater treatment. researchgate.net Studies have examined the mechanical and thermal properties of these supported fibers to assess their potential for commercial application. researchgate.net

Graphene-immobilized monomeric bipyridine-Fe3+ complexes have been studied in the context of electrocatalytic water oxidation, demonstrating the feasibility of anchoring iron-bipyridine species onto conductive supports for catalytic purposes. acs.org

The immobilization of metal complexes, including those containing bipyridine ligands, on periodic mesoporous organosilicas (PMOs) has also been explored. tytlabs.co.jp Bipyridine-bridged PMOs can act as solid chelating ligands, allowing for the construction of well-defined metal coordination structures on the support surface. tytlabs.co.jp This can lead to highly active heterogeneous metal complex catalysts. tytlabs.co.jp

Integration of Fedipy3 in Advanced Materials Science

FeDipy3-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs), a subclass of crystalline porous coordination polymers, are constructed from metal ions or clusters linked by organic ligands. FeDipy3 can be incorporated into these structures, either as a node or as a component within a more complex linker, to impart specific functionalities. MOFs, in particular, have garnered significant interest due to their high surface area, tunable porosity, and modular nature, making them suitable for applications in gas storage and separation, catalysis, and sensing. nih.govrsc.orgmdpi.com

Modulation of Framework Properties through FeDipy3 Incorporation

The inclusion of the redox-active FeDipy3 complex within coordination polymers and MOFs offers a powerful means to modulate their properties. The inherent electronic and optical properties of the FeDipy3 unit can be leveraged to create frameworks with tailored functionalities. For example, the presence of the iron center allows for redox processes to occur within the framework, which can be exploited for electrocatalytic applications. nih.govchemrxiv.org

Furthermore, the photophysical properties of the bipyridine ligands and the iron center can contribute to the optical behavior of the framework, potentially leading to luminescent or photoactive materials. rsc.org The porous nature of MOFs containing FeDipy3 can also be influenced by the complex, affecting gas adsorption, separation, and diffusion properties. chemrxiv.orgmdpi.com

Coordination modulation, using modulators like carboxylic acids, is a known strategy to influence the porosity, size, and shape of MOFs by acting as guiding agents during synthesis. rsc.orgmdpi.comchemrxiv.org While research specifically on using FeDipy3 as a modulator is less common than its role as a structural component, the principles of coordination modulation suggest that its presence during synthesis could potentially influence framework growth and defect formation, thereby tuning properties like acidity/basicity and surface area. chemrxiv.orgmdpi.com

Incorporation of FeDipy3 into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanoscale level, often resulting in synergistic effects and enhanced performance compared to the individual constituents. mdpi.comrsc.orgfrontiersin.orgmdpi.com The integration of FeDipy3 into hybrid materials allows for the creation of functional composites with diverse applications.

These hybrid materials can be synthesized through various methods, including sol-gel processes, where molecular precursors are hydrolyzed and condensed to form an inorganic network in the presence of the organic component. mdpi.com FeDipy3 can be incorporated into either the organic or inorganic phase, or at the interface between them. The nature of the interactions between the organic and inorganic phases, ranging from weak interactions to strong covalent bonds, significantly influences the properties of the resulting hybrid material. rsc.orgrsc.org

The incorporation of FeDipy3 can impart redox activity, optical properties, and catalytic capabilities to the hybrid material. For instance, hybrid materials containing redox-active metal complexes can exhibit interesting electrochemical behavior. The presence of FeDipy3 could lead to hybrid materials with tunable electronic or ionic transport properties. frontiersin.org

FeDipy3 in Electrochromic and Photochromic Materials Research

Electrochromic materials change color reversibly upon the application of an electrical voltage, while photochromic materials change color upon exposure to light. lbl.govd-nb.info The redox activity and distinct absorption properties of FeDipy3 make it a relevant component in the research of such materials.

FeDipy3 can undergo reversible redox transitions between different oxidation states, each exhibiting potentially different light absorption characteristics. This property is fundamental to electrochromism. By integrating FeDipy3 into an appropriate material matrix, such as a polymer electrolyte or a metal oxide film, electrochromic devices could be developed.

Similarly, the photoactive nature of FeDipy3, particularly its ability to absorb light and undergo excited-state processes, can be relevant for photochromic applications. While [Ru(bpy)3]2+ is a more widely studied analog for its photophysical properties, the principles of using polypyridine complexes for light-induced color changes can be extended to FeDipy3. wikipedia.org Research in this area would focus on how the FeDipy3 complex behaves photochemically within a material and how this behavior can be controlled to achieve reversible color changes upon light exposure. lbl.gov

Assembly of FeDipy3 into Nanomaterials and Nanocomposites

The assembly of FeDipy3 into nanomaterials and nanocomposites offers opportunities to create materials with unique size-dependent properties and enhanced functionalities. Nanomaterials typically have features ranging from 1 to 100 nm, where properties can differ significantly from their bulk counterparts. utexas.edu Nanocomposites involve the dispersion of nanoparticles within a matrix material. nih.govresearchgate.net

FeDipy3 can be incorporated into various nanomaterial architectures, including nanoparticles, nanowires, and nanoporous networks. utexas.edu Assembly strategies can involve bottom-up approaches, such as directed assembly utilizing external fields (electric, magnetic, fluidic, or optical) to organize nanoelements. nih.govresearchgate.netnih.gov For instance, if FeDipy3 can be incorporated into or onto nanoparticles, these functionalized nanoparticles could potentially be assembled into ordered structures.

Thin Film Deposition and Surface Functionalization with FeDipy3 Complexes

Thin films and surface functionalization techniques are essential for creating functional interfaces and coatings with tailored properties for various applications, including sensors, catalysts, and electronic devices. euromat2025.comnih.gov FeDipy3 can be applied as a thin film or used to modify material surfaces to impart specific functionalities.

Thin films containing FeDipy3 can be deposited using various techniques, such as spin coating, dip coating, electrochemical deposition, or vapor-based methods like chemical vapor deposition (CVD). euromat2025.comnih.govethw.org These methods allow for control over film thickness, morphology, and coverage. The resulting thin films can exhibit the redox and optical properties of FeDipy3, making them suitable for applications in electrochemistry, sensing, and optics.

Surface functionalization involves modifying the chemical or physical properties of a surface by attaching functional molecules or layers. euromat2025.commdpi.com FeDipy3 complexes can be immobilized onto surfaces through various strategies, including covalent grafting, electrostatic interactions, or coordination chemistry. This surface modification can alter the surface's electrochemical behavior, wettability, or optical properties. For example, a surface functionalized with FeDipy3 could be used as an electrochemical sensor or as a component in a photoactive coating. euromat2025.com Challenges in this area include achieving stable immobilization of the complex and controlling the surface density and orientation of the FeDipy3 units.

Supramolecular Architectures Involving Fedipy3

Host-Guest Chemistry with FeDipy3 as a Supramolecular Component

Host-guest chemistry involves the recognition and binding of a guest molecule within a host structure through non-covalent interactions supramolecularevans.com. While much of the literature on tris(bipyridine) complexes in host-guest systems focuses on the Fe(II) analogue, [Fe(bpy)3]2+, due to its spin-crossover properties and encapsulation within host frameworks like zeolites, the principles are relevant to the Fe(III) species as well unige.chunige.ch. The cationic nature of FeDipy3 makes it a potential host for anionic guests or a guest within anionic or neutral host frameworks that can accommodate its positive charge and steric bulk. The bipyridine ligands can participate in interactions such as C-H···anion or π-anion interactions with suitable guests mdpi.comnih.gov. For instance, studies on related tris(bipyridine)metal complexes have shown interactions with halide ions acting as guests within cavities formed by the arrangement of the complex cations mdpi.com.

Self-Assembly Processes of FeDipy3 into Higher-Order Structures

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously associate to form ordered structures numberanalytics.comsupramolecularevans.com. The FeDipy3 complex can participate in self-assembly driven by a combination of electrostatic interactions, π-π stacking between bipyridine ligands, and other non-covalent forces. The specific arrangement of the complexes in the solid state, for example, can be influenced by the counterions present and the solvent, leading to different packing motifs stabilized by hydrogen bonding and C-N···π interactions nih.gov.

Studies on related tris(2,2'-bipyridine) Fe(II) complexes have demonstrated solvent-dependent isomerization and self-assembly into well-defined structures through processes like imine bond formation, indicating that the bipyridine framework can be utilized for directed assembly rsc.org.

Directed Self-Assembly of FeDipy3 for Functional Architectures

Directed self-assembly involves the use of specific interactions or templates to guide the formation of supramolecular structures with desired shapes and functions uni-regensburg.de. While direct examples focusing solely on FeDipy3 in directed self-assembly for functional architectures are less prevalent in the immediate search results, the principles observed for related metal-bipyridine systems are applicable. For instance, the incorporation of functionalized bipyridine ligands can direct the assembly process and introduce specific properties researchgate.net. The cationic charge of FeDipy3 can be exploited for electrostatic self-assembly with anionic building blocks or surfaces, leading to ordered arrangements. The design of ligands that promote specific intermolecular interactions can guide the formation of higher-order structures, such as supramolecular polymers or networks rsc.orgrsc.org.

Non-Covalent Interactions Governing FeDipy3 Supramolecular Systems

The self-assembly and stability of supramolecular architectures involving FeDipy3 are governed by a range of non-covalent interactions. These include:

Electrostatic Interactions: The +3 charge on the complex strongly influences its interactions with counterions and other charged species, playing a crucial role in both solution and solid-state assembly numberanalytics.comsupramolecularevans.com.

π-π Stacking: The aromatic rings of the bipyridine ligands can engage in π-π stacking interactions, contributing to the stabilization of assembled structures, particularly in arrangements where these aromatic systems are in close proximity numberanalytics.comsupramolecularevans.comcsic.es. Engineered π-π interactions have been shown to favor the formation of supramolecular dimers in related systems csic.esrsc.org.

Van der Waals Forces: These ubiquitous forces also contribute to the packing and stability of the supramolecular structures numberanalytics.comsupramolecularevans.com.

Understanding the interplay and relative strengths of these non-covalent interactions is essential for controlling the self-assembly process and predicting the resulting architectures numberanalytics.comcam.ac.uk.

Template-Assisted Formation of FeDipy3 Supramolecular Assemblies

Template-assisted synthesis involves the use of a molecule or structure to guide the formation of a supramolecular assembly that is complementary to the template uni-regensburg.de. In the context of FeDipy3, templates could include anionic species that electrostatically interact with the cation, directing its arrangement during crystallization or assembly. Metal ions or pre-organized metalloligands can also act as templates or building blocks in the formation of heterometallic supramolecular architectures that could potentially incorporate FeDipy3 units acs.org. The concept of using templates to control the formation of coordination polymers and discrete assemblies is well-established in metallosupramolecular chemistry uni-regensburg.de.

Investigation of Supramolecular Interactions in Solution and Solid State

The nature and strength of supramolecular interactions involving FeDipy3 can be investigated using a variety of techniques in both solution and solid states.

In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including paramagnetic NMR for Fe(III) systems) can provide insights into the association and dynamics of the complex with other species csic.esrsc.org. Diffusion-ordered NMR spectroscopy (DOSY-NMR) can be used to study the size and aggregation state of supramolecular species in solution rsc.org. UV-Vis spectroscopy can monitor changes in electronic transitions upon guest binding or self-assembly acs.org.

In the solid state, X-ray crystallography is a powerful tool for determining the precise arrangement of FeDipy3 complexes and identifying the specific non-covalent interactions present, such as π-π stacking distances, hydrogen bond lengths, and electrostatic contacts nih.govrsc.orgcsic.esmdpi.com. Solid-state NMR and other spectroscopic techniques can complement crystallographic data by providing information on the local environment and dynamics within the solid assembly nih.gov. Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can visualize the morphology of self-assembled structures rsc.orgrsc.org.

Detailed research findings often involve correlating the structural information obtained from solid-state analysis with the observed properties in solution or bulk materials. For example, studies have used a combination of techniques to confirm the persistence of supramolecular dimers in solution that were initially characterized in the solid state csic.esrsc.org.

Supramolecular Architecture TypeKey Non-Covalent InteractionsCharacterization TechniquesObserved Feature/Finding
Host-Guest Complex (with anion)Electrostatic, C-H···AnionNMR (Solution), X-ray Crystallography (Solid State)Anion encapsulated within cavity; specific C-H···anion distances. mdpi.com
Self-Assembled Dimerπ-π Stacking, ElectrostaticParamagnetic NMR (Solution), X-ray Crystallography (Solid State)Evidence of dimeric species in solution and specific π-π stacking geometries in solid state. csic.esrsc.org
Self-Assembled NetworkHydrogen Bonding, ElectrostaticX-ray Crystallography (Solid State), SEM/TEM (Morphology)Formation of extended 2D or 3D networks stabilized by directional interactions. nih.govrsc.orgmdpi.com

Table 1: Illustrative Supramolecular Interactions and Characterization

Supramolecular Architecture TypeKey Non-Covalent InteractionsCharacterization TechniquesObserved Feature/Finding
Host-Guest Complex (with anion)Electrostatic, C-H···AnionNMR (Solution), X-ray Crystallography (Solid State)Anion encapsulated within cavity; specific C-H···anion distances. mdpi.com
Self-Assembled Dimerπ-π Stacking, ElectrostaticParamagnetic NMR (Solution), X-ray Crystallography (Solid State)Evidence of dimeric species in solution and specific π-π stacking geometries in solid state. csic.esrsc.org
Self-Assembled NetworkHydrogen Bonding, ElectrostaticX-ray Crystallography (Solid State), SEM/TEM (Morphology)Formation of extended 2D or 3D networks stabilized by directional interactions. nih.govrsc.orgmdpi.com

This table summarizes the types of supramolecular architectures that can be formed, the key interactions involved, the techniques used for their investigation, and examples of observed findings based on the general principles and related studies found in the search results.

Future Research Directions and Emerging Opportunities in Fedipy3 Chemistry

Exploration of New Ligand Scaffolds and Metal Combinations for FeDipy3 Analogues

Future research will likely focus on the rational design and synthesis of novel ligands based on the bipyridine scaffold and the exploration of their coordination chemistry with iron and other transition metals. Modifying the bipyridine ligand through the introduction of various substituents at different positions (e.g., 4,4'- or 5,5'-) can significantly tune the electronic, steric, and photophysical properties of the resulting metal complexes. Studies have shown that substituents on the bipyridine ligand can affect the redox potentials of iron(II) complexes. jyu.fi For instance, electron-withdrawing groups tend to shift the formal potential to a more positive direction, while electron-donating groups shift it negatively. jyu.fi

Beyond simple substitution, the development of more complex ligand architectures, including extended or functionalized polypyridyl systems and mixed-ligand complexes incorporating bipyridine with other donor ligands, presents opportunities to create complexes with tailored properties for specific applications. ekb.egresearchgate.netresearchgate.net The synthesis of bipyridine derivatives itself is an active area of research, with new methods being developed to overcome challenges like decreased catalytic activity caused by strong coordination of the product to metal centers. mdpi.com

Furthermore, exploring complexes featuring iron in different oxidation states or combining bipyridine-based ligands with other transition metals is crucial. While iron complexes are of particular interest due to the abundance of iron, studies on similar complexes with ruthenium, osmium, cobalt, nickel, copper, and rhenium, among others, provide valuable comparative data and can reveal unique properties depending on the metal center. americanelements.commdpi.comstjohns.eduresearchgate.netresearchgate.netau.dknih.govresearchgate.netresearchgate.netwikipedia.orgamericanelements.com The choice of metal can influence catalytic activity, spin state, and electron transfer mechanisms. researchgate.netau.dknih.gov

Interdisciplinary Research at the Interface of FeDipy3 Chemistry and Other Sciences

The versatility of FeDipy3 complexes and their analogues makes them prime candidates for interdisciplinary research. Future work will increasingly bridge the gap between chemistry and other scientific disciplines, including physics, materials science, biology, and engineering.

Collaborations between chemists and physicists can lead to a deeper understanding of the fundamental physical properties of these complexes, such as their electronic structure, spin dynamics, and charge transfer processes, often utilizing advanced spectroscopic techniques. unibas.chrsc.orgrsc.orgacs.org

In materials science, FeDipy3-based compounds are being explored for applications in functional materials. This includes their incorporation into coordination nanosheets with potential as electrochromic materials nih.govacs.org and their use in molecular electronics to investigate conductivity and spintronic properties. researchgate.net

The interface with biology presents opportunities to explore the potential biological activities of FeDipy3 analogues, such as anticancer properties observed in some related copper complexes mdpi.com, or their use as probes or labels for biological molecules. nih.gov

Furthermore, the application of FeDipy3 complexes in energy-related research, such as dye-sensitized solar cells unibas.chstjohns.edu, redox flow batteries tdl.orgresearchgate.netacs.orgjyu.fi, and electrocatalysis for reactions like CO2 reduction researchgate.netau.dknih.gov, highlights the growing interdisciplinary efforts to address global energy challenges.

Advanced Characterization Techniques for Unraveling Complex FeDipy3 Systems

The complexity of FeDipy3 systems, particularly in different oxidation states or when incorporated into larger architectures, necessitates the use of advanced characterization techniques to fully understand their structures, properties, and dynamics.

Beyond standard spectroscopic methods like UV-Vis, IR, and NMR, future research will increasingly rely on techniques such as ultrafast transient absorption and femtosecond electron diffraction to probe excited state dynamics and structural changes on extremely short timescales. rsc.orgrsc.orgscholaris.ca These techniques are vital for understanding processes like intersystem crossing and relaxation pathways. rsc.orgrsc.org

Electrochemical techniques, such as cyclic voltammetry, are crucial for studying the redox behavior and stability of these complexes, especially in the context of applications like redox flow batteries. stjohns.eduresearchgate.netacs.orgjyu.fi Digital simulation of voltammetric data can provide insights into reaction mechanisms and decomposition rates. jyu.fi

Scanning probe microscopy can offer insights into the arrangement and behavior of bipyridine molecules and their metal complexes on surfaces, relevant for device applications. unibas.ch Mass spectrometry, particularly techniques like energy-resolved collision-induced dissociation, can help determine binding energies and fragmentation pathways of these complexes. rsc.org The use of techniques like X-ray diffraction remains essential for determining the solid-state structures of new complexes. ekb.eg

Development of Novel FeDipy3-Based Functional Devices

A significant area of future research involves the development of novel functional devices utilizing the unique properties of FeDipy3 and its analogues. The redox activity, photophysical properties, and ability to tune these properties through ligand modification make these complexes attractive for various applications.

Potential device applications include advanced electrochromic displays, where coordination nanosheets based on metal-bipyridine complexes can exhibit color changes upon electrochemical switching. nih.govacs.org The use of FeDipy3 complexes in redox flow batteries for energy storage is another promising area, although challenges related to solubility and the stability of the Fe(III) form need to be addressed. tdl.orgresearchgate.netacs.orgjyu.fi

FeDipy3 and related iron polypyridyl complexes are also being investigated as photocatalysts for various organic transformations and for challenging reactions like the reduction of CO2. researchgate.netau.dkacs.orgnih.govresearchgate.net Developing efficient and stable photocatalytic devices based on these complexes is a key future direction. Their potential in molecular electronics, including single-molecule conductance studies and spintronics, also presents exciting opportunities for creating new electronic components. researchgate.net

Theoretical and Computational Advancements for Predictive Design of FeDipy3 Materials and Reactions

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the properties and reactivity of FeDipy3 complexes and guiding the design of new materials and catalytic systems. ekb.egrsc.orgresearchgate.netau.dknih.govresearchgate.nettdl.orgacs.orgresearchgate.netacs.orgnih.gov

Future research will increasingly leverage advanced computational methods to predict the electronic structure, spin states, redox potentials, and spectroscopic properties of novel FeDipy3 analogues before their synthesis. tdl.orgjyu.firesearchgate.netacs.orgnih.gov This can significantly accelerate the discovery process.

Computational studies can also provide detailed insights into reaction mechanisms, such as the dimerization of FeDipy3 in aqueous solutions or the pathways involved in electrocatalytic CO2 reduction. au.dknih.govresearchgate.netacs.org Understanding these mechanisms at a molecular level is crucial for optimizing catalytic activity and stability.

Q & A

Q. How can researchers ethically address inconsistencies between their results and prior literature on FeDipy3’s photophysical properties?

  • Methodological Answer : Publish negative results with full methodological transparency. Conduct a comparative analysis of experimental setups (e.g., light source intensity, detector sensitivity) and propose a community-driven protocol for standardizing photoluminescence measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.